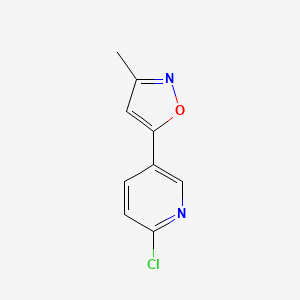
5-(6-Chloro-3-pyridyl)-3-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Chloro-3-pyridyl)-3-methylisoxazole: is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Chloro-3-pyridyl)-3-methylisoxazole typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with appropriate reagents to form the isoxazole ring. One common method includes the cyclization of 6-chloro-3-pyridinecarboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.
Reduction: Reduction reactions can occur at the pyridyl ring, especially at the chlorine-substituted position.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom on the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the pyridyl ring can lead to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(6-Chloro-3-pyridyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its ability to interact with biological systems makes it effective in controlling pests and weeds .
Mécanisme D'action
The mechanism of action of 5-(6-Chloro-3-pyridyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission.
Comparaison Avec Des Composés Similaires
6-Chloro-3-pyridinecarbonitrile: This compound shares the 6-chloro-3-pyridyl group but lacks the isoxazole ring.
6-Chloropyridine-3-methanol: Similar in structure but contains a hydroxymethyl group instead of the isoxazole ring.
Imidacloprid: A neonicotinoid insecticide that also contains the 6-chloro-3-pyridyl group but has a different overall structure.
Uniqueness: 5-(6-Chloro-3-pyridyl)-3-methylisoxazole is unique due to the presence of both the isoxazole ring and the 6-chloro-3-pyridyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
5-(6-chloropyridin-3-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H7ClN2O/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3 |
Clé InChI |
IKMGNVFDCBTHEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















